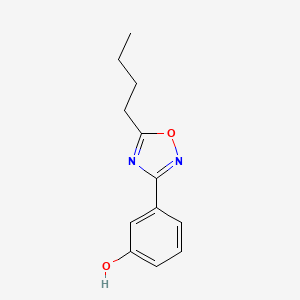
3-(5-Butyl-1,2,4-oxadiazol-3-yl)phénol
Vue d'ensemble
Description
3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie pharmaceutique
Les dérivés de 1,2,4-oxadiazole, tels que “3-(5-butyl-1,2,4-oxadiazol-3-yl)phénol”, ont été largement utilisés dans le développement de nouveaux composés présentant diverses activités pharmacologiques . Ils sont des bioisostères d'amides et d'esters, qui peuvent contribuer de manière significative à une activité pharmacologique accrue en participant à des interactions de liaison hydrogène avec les récepteurs .
Découverte de médicaments
Ces composés ont été utilisés dans la découverte de médicaments en raison de leurs propriétés bioisostériques uniques et d'un spectre d'activités biologiques inhabituellement large . Ils ont été utilisés dans la conception d'inhibiteurs enzymatiques en tant que médicaments potentiels .
Activités anticonvulsivantes, antidépressives et analgésiques
Les dérivés de 1,2,4-oxadiazole ont été utilisés dans le développement de nouveaux composés présentant des activités anticonvulsivantes, antidépressives et analgésiques .
Activités anti-inflammatoires et antiallergiques
Ces composés ont également été utilisés dans le développement de nouveaux composés présentant des activités anti-inflammatoires et antiallergiques .
Activités antipsychotiques, antimicrobiennes et antimycobactériennes
Les dérivés de 1,2,4-oxadiazole ont été utilisés dans le développement de nouveaux composés présentant des activités antipsychotiques, antimicrobiennes et antimycobactériennes .
Activités antitumorales et antivirales
Ces composés ont été utilisés dans le développement de nouveaux composés présentant des activités antitumorales et antivirales .
Applications agricoles
Les dérivés de 1,2,4-oxadiazole présentent un large spectre d'activités biologiques agricoles . Ils ont été utilisés dans le développement de pesticides chimiques efficaces et à faible risque .
Matériaux scintillants et industrie des colorants
Les arrangements macrocycliques conjugués contenant un noyau de 1,2,4-oxadiazole présentent des propriétés intéressantes de transfert d'électrons ou luminescentes et sont appliqués dans la production de différents types de systèmes conducteurs, y compris les colorants laser, les scintillateurs, les azurants optiques ou les diodes électroluminescentes organiques .
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-oxadiazole core have been found to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that compounds with a similar 1,2,4-oxadiazole core have been found to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some 1,2,4-oxadiazole derivatives have been found to inhibit the growth of certain bacteria, viruses, and parasites .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets . These effects can lead to a variety of downstream effects, including changes in cellular metabolism, signaling, and gene expression .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar 1,2,4-oxadiazole derivatives have been found to exhibit a variety of effects, including inhibiting the growth of certain bacteria, viruses, and parasites . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Propriétés
IUPAC Name |
3-(5-butyl-1,2,4-oxadiazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-7-11-13-12(14-16-11)9-5-4-6-10(15)8-9/h4-6,8,15H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMSTSHSMNINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284734 | |
| Record name | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10185-80-5 | |
| Record name | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10185-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1519047.png)


![5-[(Carbamoylmethyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1519053.png)
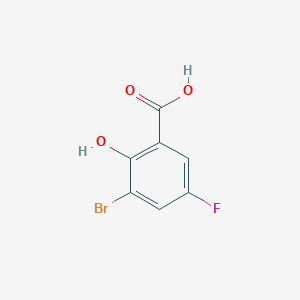
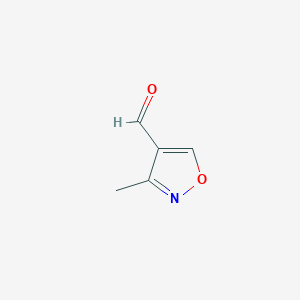
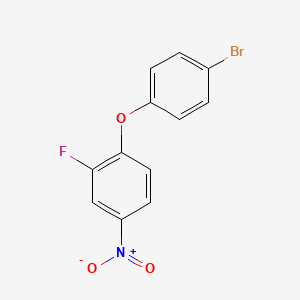
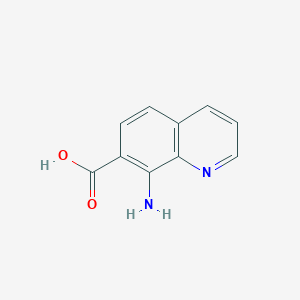
![4-[Benzyl(ethyl)amino]benzoic acid](/img/structure/B1519058.png)
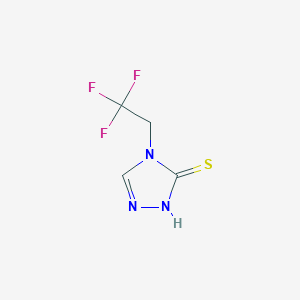
![2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B1519064.png)
![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519065.png)
![3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1519068.png)
![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine](/img/structure/B1519069.png)
